- Catalytic enantioselective epoxidation of nitroalkenesChemical Communications (Cambridge, 2016, 52(65), 10060-10063,
Cas no 95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide)

95088-20-3 structure
Nome do Produto:N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
N.o CAS:95088-20-3
MF:C27H28BrF3N2O
MW:533.423236846924
MDL:MFCD00082433
CID:61764
PubChem ID:11421253
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(4-Trifloromethybenzyl)cinchoninum bromide
- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide
- N-(4-TRIFLUOROMETHYLBENZYL)CINCHONINIUM BROMIDE
- U112
- N-(4-Trifluoromethylbenzyl)cinchoniniumbromide
- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide, 80%
- N-[4-(trifluoromethyl)benzy]cinchoninium bromide
- N-[4-(Trifluoromethyl)benzyl]cinchoninium bromide
- (2R,4S,5R)-2-((S)-hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinyl-1-azoniabicyclo[2.2.2]octane bromide
- 95088-20-3
- SCHEMBL1657858
- n-[4-(trifluoromethyl)benzyl]-cinchoninium bromide
- (2R,4S,5R)-2-((S)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium bromide
- (S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide
- N-(4-Trifluoromethylbenzyl)cinchoninium Bromide
-
- MDL: MFCD00082433
- Inchi: 1S/C27H28F3N2O.BrH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19-,20-,25+,26-,32+;/m0./s1
- Chave InChI: LOCWWLLFHKDFLF-IGKFHUQKSA-M
- SMILES: C(C1C=CC(C(F)(F)F)=CC=1)[N@+]12CC[C@H]([C@H](C1)C=C)C[C@@H]2[C@H](C1C=CN=C2C=CC=CC=12)O.[Br-]
Propriedades Computadas
- Massa Exacta: 532.13400
- Massa monoisotópica: 532.13371g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 5
- Complexidade: 691
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: nothing
- Superfície polar topológica: 33.1Ų
Propriedades Experimentais
- Cor/Forma: Pale yellow powder
- Ponto de Fusão: 245 ºC (dec.)
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- PSA: 33.12000
- LogP: 2.86120
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Informações de segurança
- WGK Alemanha:3
- Código da categoria de perigo: R36/37/38
- Instrução de Segurança: S22-S24/25-S26-S36
- CÓDIGOS DA MARCA F FLUKA:3
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | T902025-50mg |
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |
95088-20-3 | 50mg |
$75.00 | 2023-05-17 | ||
TRC | T902025-10mg |
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide |
95088-20-3 | 10mg |
$64.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D634569-5g |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |
95088-20-3 | 98% | 5g |
$695 | 2024-08-03 | |
eNovation Chemicals LLC | D634569-1g |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |
95088-20-3 | 98% | 1g |
$225 | 2024-08-03 | |
A2B Chem LLC | AI63884-100mg |
N-(4-Trifluoromethylbenzyl)cinchoninium bromide |
95088-20-3 | 95% | 100mg |
$46.00 | 2024-07-18 | |
1PlusChem | 1P00IJ70-100mg |
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |
95088-20-3 | 98% | 100mg |
$90.00 | 2024-04-19 | |
A2B Chem LLC | AI63884-1g |
N-(4-Trifluoromethylbenzyl)cinchoninium bromide |
95088-20-3 | 95% | 1g |
$250.00 | 2024-07-18 | |
Aaron | AR00IJFC-100mg |
Cinchonanium, 9-hydroxy-1-[[4-(trifluoromethyl)phenyl]methyl]-, bromide,(9S)- |
95088-20-3 | 98% | 100mg |
$66.00 | 2025-02-13 | |
A2B Chem LLC | AI63884-250mg |
N-(4-Trifluoromethylbenzyl)cinchoninium bromide |
95088-20-3 | 95% | 250mg |
$80.00 | 2024-07-18 | |
eNovation Chemicals LLC | D634569-1g |
(S)-[(2R,4S,5R)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol,bromide |
95088-20-3 | 98% | 1g |
$225 | 2025-03-01 |
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
Referência
- Asymmetric epoxidation of α,β-unsaturated ketones under phase-transfer catalyzed conditionsTetrahedron Letters, 1998, 39(41), 7563-7566,
Método de produção 3
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 3 h, 80 °C; 80 °C → 25 °C
Referência
- Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial AgentsJournal of the American Chemical Society, 2017, 139(10), 3736-3746,
Método de produção 4
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 4 h, 80 °C; 80 °C → rt
1.2 Reagents: Diethyl ether ; 0.5 h, rt
1.2 Reagents: Diethyl ether ; 0.5 h, rt
Referência
- Synthesis of cinchonine quaternary ammonium salts and the catalysis of asymmetric alkylationGaodeng Xuexiao Huaxue Xuebao, 2010, 31(8), 1564-1569,
Método de produção 5
Condições de reacção
Referência
- Synthesis and antimicrobial activity of enantioenriched viridicatumtoxin B analogs, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
Referência
- Monodeazacinchona alkaloid derivatives: synthesis and preliminary applications as phase-transfer catalystsEuropean Journal of Organic Chemistry, 2002, (13), 2087-2093,
Método de produção 7
Condições de reacção
Referência
- Asymmetric Weitz-Scheffer epoxidation of isoflavones with hydroperoxides mediated by optically active phase-transfer catalystsJournal of Organic Chemistry, 2002, 67(1), 259-264,
Método de produção 8
Condições de reacção
Referência
- Asymmetric synthesis of N-arylaziridinesTetrahedron: Asymmetry, 2002, 12(24), 3349-3365,
Método de produção 9
Condições de reacção
1.1 Solvents: Tetrahydrofuran ; 3.5 h, reflux
Referência
- Asymmetric Direct α-Hydroxylation of β-Oxo Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium SaltsEuropean Journal of Organic Chemistry, 2010, (34), 6525-6530,
Método de produção 10
Condições de reacção
1.1 Solvents: Isopropanol ; reflux
Referência
- Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase InhibitorsPharmaceuticals, 2022, 15(10),,
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Raw materials
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Preparation Products
N-(4-Trifluoromethylbenzyl)cinchoninium Bromide Literatura Relacionada
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
4. Back matter
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
95088-20-3 (N-(4-Trifluoromethylbenzyl)cinchoninium Bromide) Produtos relacionados
- 2586654-89-7(1,3-Benzenediol, 4-(8-methoxy-2-quinolinyl)-)
- 21702-27-2(1,2-Ethanediamine,N1-(2-methylphenyl)-)
- 1428364-97-9(4-oxo-N-{1-(pyridine-3-sulfonyl)piperidin-4-ylmethyl}-4H-chromene-2-carboxamide)
- 1697205-76-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid)
- 849137-14-0(N-(1-cyanocyclopentyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylacetamide)
- 2229504-77-0(3,3-difluoro-3-(2-methoxy-6-methylpyridin-4-yl)propan-1-ol)
- 2229659-13-4({1-1-(furan-2-yl)prop-1-en-2-ylcyclobutyl}methanol)
- 320350-67-2(3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one)
- 1807260-23-6(Methyl 2-cyano-6-ethyl-3-methylphenylacetate)
- 2680673-01-0(benzyl N-(2-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95088-20-3)N-(4-Trifluoromethylbenzyl)cinchoninium Bromide

Pureza:99%
Quantidade:1g
Preço ($):364